molecular formula C₂₆H₂₆N₄O B1146235 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide CAS No. 145695-69-8

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide

Cat. No.: B1146235
CAS No.: 145695-69-8
M. Wt: 410.51
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is a synthetic organic compound that features an imidazole ring substituted with a trityl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Tritylation: The imidazole ring is then tritylated using trityl chloride in the presence of a base such as pyridine.

    Amidation: The tritylated imidazole is reacted with N-methyl-3-aminopropanoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound, potentially altering the imidazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methyl-3-(1-phenylimidazol-4-yl)propanamide
  • 2-amino-N-methyl-3-(1-benzylimidazol-4-yl)propanamide
  • 2-amino-N-methyl-3-(1-p-tolylimidazol-4-yl)propanamide

Uniqueness

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is unique due to the presence of the trityl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds that lack the trityl group.

Properties

IUPAC Name

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O/c1-28-25(31)24(27)17-23-18-30(19-29-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURIMOCYPMTPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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